molecular formula C16H13N3OS B12155397 (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one CAS No. 641997-55-9

(2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B12155397
CAS No.: 641997-55-9
M. Wt: 295.4 g/mol
InChI Key: KVANVINNWMKRBI-ZROIWOOFSA-N
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Description

(2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a 3-methylphenyl group and a pyridin-3-ylmethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-methylbenzaldehyde, pyridine-3-carbaldehyde, and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.

Biology

Biologically, this compound has shown promise as an antimicrobial and anticancer agent. Its thiazolidinone core is known for its biological activity, and the specific substitutions enhance its efficacy against various pathogens and cancer cell lines.

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its antimicrobial and anticancer properties make it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form stable complexes with metals also makes it useful in the production of catalysts.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the aromatic substitutions can enhance binding affinity and specificity. This compound can also induce apoptosis in cancer cells by disrupting cellular pathways and triggering cell death.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(3-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
  • (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one

Uniqueness

What sets (2Z,5Z)-2-[(3-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern, which enhances its biological activity and binding affinity. The presence of both the 3-methylphenyl and pyridin-3-ylmethylidene groups provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.

Properties

CAS No.

641997-55-9

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

(5Z)-2-(3-methylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13N3OS/c1-11-4-2-6-13(8-11)18-16-19-15(20)14(21-16)9-12-5-3-7-17-10-12/h2-10H,1H3,(H,18,19,20)/b14-9-

InChI Key

KVANVINNWMKRBI-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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